molecular formula C22H25N3O6S2 B2806163 2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide CAS No. 620568-56-1

2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2806163
CAS No.: 620568-56-1
M. Wt: 491.58
InChI Key: YODOXJMNQVDZJD-UHFFFAOYSA-N
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Description

2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazole with benzenesulfonyl chloride to form the benzenesulfonylimino derivative. This intermediate is then reacted with 3-methoxypropylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and methoxypropyl groups.

Properties

IUPAC Name

2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-30-14-6-13-25-21(27)19(15-20(26)23-16-9-11-17(31-2)12-10-16)32-22(25)24-33(28,29)18-7-4-3-5-8-18/h3-5,7-12,19H,6,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODOXJMNQVDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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